3-Fluoropropyl 4-methylbenzenesulfonate
Overview
Description
3-Fluoropropyl 4-methylbenzenesulfonate is a synthetic chemical compound with the molecular formula C10H13FO3S. It is a colorless, odorless, crystalline solid that is soluble in water and organic solvents . This compound has gained importance in the scientific research community due to its unique properties and wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-fluoropropanol in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzenesulfonic acid and 3-fluoropropanol.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonates such as 3-aminopropyl 4-methylbenzenesulfonate.
Hydrolysis: Products are 4-methylbenzenesulfonic acid and 3-fluoropropanol.
Oxidation: Products include sulfonic acid derivatives.
Scientific Research Applications
3-Fluoropropyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoropropyl 4-methylbenzenesulfonate can be inferred from the properties of similar fluorine-containing compounds. In the context of COX-2 inhibitors, the fluorine atom increases the selectivity for COX-2 over COX-1, which is desirable to minimize side effects while retaining anti-inflammatory properties. The compound interacts with molecular targets and pathways involved in inflammation and pain modulation.
Comparison with Similar Compounds
3-Fluoropropyl 4-methylbenzenesulfonate is unique due to its specific structural features and reactivity. Similar compounds include:
4-Methylbenzenesulfonyl chloride: Used as a precursor in the synthesis of this compound.
3-Fluoropropanol: Another precursor used in the synthesis.
4-Methylbenzenesulfonic acid: A product of hydrolysis of this compound.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various research and industrial contexts.
Properties
IUPAC Name |
3-fluoropropyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCKJIAEKJWSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422868 | |
Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-68-5 | |
Record name | 1-Propanol, 3-fluoro-, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-fluoropropyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40422868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoroprop-1-yl toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Fluoropropyl 4-methylbenzenesulfonate in the synthesis of the berberine derivative?
A1: In this study, this compound is used as an alkylating agent to introduce a fluoropropyl group to berberrubine. [] This reaction results in the formation of the target compound, [19F]HX-01, which is a fluorinated berberine derivative. [] You can find the paper here:
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